![molecular formula C14H21N7 B2462320 5-(4-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1286725-55-0](/img/structure/B2462320.png)
5-(4-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
5-(4-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C14H21N7 and its molecular weight is 287.371. The purity is usually 95%.
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Scientific Research Applications
- 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine serves as a significant intermediate in the search for novel anticancer drugs. Researchers explore its potential as a building block for designing compounds with improved efficacy against cancer cells .
- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been investigated as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in regulating lysine methylation, and its overexpression is associated with certain human malignancies .
- Researchers have used QSAR studies to predict the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives. These studies explore the relationship between the compound’s chemical structure and its biological activity .
- Chirality (the property of having mirror-image forms) significantly impacts the design of therapeutic molecules. Recent research highlighted the effects of chirality on pro-carcinogenic fibroblast growth factor receptor 1 (FGFR1) inhibitors .
- The single crystal structure of 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine was determined by crystallographic analysis. The intramolecular hydrogen bonds and van der Waals forces contribute to its stable arrangement in space .
- DFT was employed to calculate the optimal structure and frontier orbit energy of the compound. The theoretical results closely matched experimental data, validating the computational approach .
Anticancer Drug Development
LSD1 Inhibition
Quantitative Structure–Activity Relationship (QSAR) Studies
Chirality and Therapeutic Molecules
Crystallographic Analysis and Stability
Density Functional Theory (DFT) Calculations
Mechanism of Action
Target of Action
The primary target of this compound, also known as 4-methyl-1-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperidine, is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a crucial post-translational modification in proteins that regulate gene expression .
Mode of Action
The compound acts as a reversible inhibitor of LSD1 . It binds to the enzyme and prevents it from interacting with its substrates, thereby inhibiting its activity . The compound shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) .
Biochemical Pathways
The inhibition of LSD1 leads to an increase in the methylation of histones, particularly histone H3 at lysine 4 (H3K4). This modification is generally associated with gene activation. Therefore, the inhibition of LSD1 can lead to changes in gene expression patterns, affecting various biochemical pathways .
Result of Action
The inhibition of LSD1 by this compound can lead to significant changes in cellular processes. For instance, when MGC-803 cells (a type of gastric cancer cell) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed .
properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7/c1-10-4-8-21(9-5-10)14-15-12-11(17-19-18-12)13(16-14)20-6-2-3-7-20/h10H,2-9H2,1H3,(H,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKUKUXJVGLJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=NNN=C3C(=N2)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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